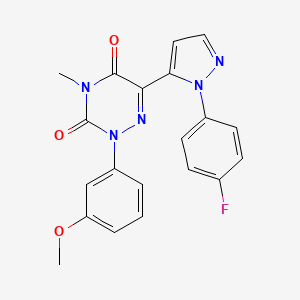

6-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)-2-(3-methoxyphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione

Beschreibung

Eigenschaften

IUPAC Name |

6-[2-(4-fluorophenyl)pyrazol-3-yl]-2-(3-methoxyphenyl)-4-methyl-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5O3/c1-24-19(27)18(17-10-11-22-25(17)14-8-6-13(21)7-9-14)23-26(20(24)28)15-4-3-5-16(12-15)29-2/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCQESVGZYDCOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=NN(C1=O)C2=CC(=CC=C2)OC)C3=CC=NN3C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 6-(1-(4-Fluorophenyl)-1H-pyrazol-5-yl)-2-(3-methoxyphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione is a member of the triazine family and has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structural formula of the compound is represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Kinases : The compound has been shown to inhibit certain kinases involved in inflammatory responses. For instance, it may act as an inhibitor of p38 MAP kinase, which plays a crucial role in cytokine production and inflammation .

- Anticancer Properties : Research indicates that derivatives of pyrazole and triazine compounds exhibit significant anticancer activity. The compound's structure allows for interactions with tubulin, potentially inhibiting cell proliferation by arresting the cell cycle .

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits cell proliferation in cancer cell lines such as HeLa and HepG2. |

| Anti-inflammatory | Inhibits p38 MAP kinase pathway; reduces TNF-alpha release in inflammatory models. |

| Antioxidant | Exhibits antioxidant properties, which may protect against oxidative stress. |

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the compound's effect on various cancer cell lines. It demonstrated significant inhibition of cell growth in HeLa cells with an IC50 value in the low micromolar range . This suggests potential for development as an anticancer agent.

- Anti-inflammatory Effects : The compound was tested in LPS-induced models to assess its anti-inflammatory properties. Results indicated a marked reduction in TNF-alpha levels, supporting its role as a potential therapeutic agent for inflammatory diseases .

- Antioxidant Activity : Additional studies highlighted the compound's ability to scavenge free radicals, contributing to its antioxidant profile. This property is particularly relevant for conditions associated with oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Analogues

The compound’s closest structural analogues include derivatives with substitutions on the phenyl rings or triazine core. For example:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-fluoro and 3-methoxy substituents contrast with the 3-chloro and 3-trifluoromethyl groups in the analogue from .

- Molecular Weight and Lipophilicity: The trifluoromethyl-substituted analogue has a higher molecular weight (453.8 vs. 393.4 g/mol) and likely greater lipophilicity (logP), which could influence pharmacokinetic properties like membrane permeability .

- Core Heterocycle Differences: PPDPD () uses a pyrazoline core, which is structurally distinct from the triazine-dione system of the target compound.

Functional Group Variations in Heterocyclic Systems

Compounds like 4i and 4j () incorporate coumarin and tetrazole moieties, diverging significantly from the triazine-dione scaffold . For instance:

- Coumarin Integration: Compound 4i includes a coumarin group, which is associated with fluorescence and photochemical activity. This contrasts with the target compound’s lack of documented optical properties .

- Tetrazole vs. Pyrazole: Tetrazole rings (e.g., in 4j) are nitrogen-rich and may enhance metabolic stability compared to pyrazole-containing systems .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step organic reactions, such as cyclocondensation or coupling reactions. Key steps include:

- Pyrazole ring formation : Using hydrazine derivatives and β-diketones under reflux in ethanol or acetic acid (similar to methods in ).

- Triazine-dione assembly : Reacting intermediates with urea/thiourea analogs under controlled pH and temperature (as seen in ). Optimization strategies:

- Use statistical design of experiments (DoE) to systematically vary parameters (e.g., solvent polarity, catalyst loading, temperature).

- Monitor reaction progress via TLC/HPLC to minimize by-products (as in ).

Q. Which spectroscopic and crystallographic methods confirm molecular structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms regiochemistry (e.g., pyrazole C-H coupling patterns).

- X-ray diffraction : Resolves intramolecular interactions (e.g., hydrogen bonds stabilizing the triazine core, as in ).

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and reactivity?

- Methodology : Use DFT/B3LYP/6-311G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO), electrostatic potential surfaces (MEP), and Mulliken charges.

- Applications :

- Identify reactive sites (e.g., electron-deficient triazine ring for nucleophilic attacks).

- Simulate UV-Vis spectra to correlate theoretical and experimental absorption maxima.

Q. What strategies resolve contradictions in biological activity data across studies?

- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds to minimize variability .

- Structural analogs : Compare activity trends with derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to isolate substituent effects (as in ) .

- Meta-analysis : Apply multivariate regression to correlate logP, steric parameters, and IC₅₀ values .

Q. How can statistical experimental design (DoE) optimize synthesis?

- Variables : Test solvent (polar aprotic vs. protic), temperature (80–120°C), and catalyst (e.g., p-TsOH) using a central composite design.

- Outcomes :

- Maximize yield via response surface methodology (RSM).

- Reduce waste by identifying non-critical factors (e.g., stirring speed).

Q. What considerations are critical for in vitro pharmacokinetic assays?

- Solubility : Use DMSO stock solutions (<0.1% v/v) to avoid solvent toxicity.

- Metabolic stability : Incubate with liver microsomes and quantify metabolites via LC-MS/MS.

- Membrane permeability : Perform Caco-2 monolayer assays with P-gp inhibitors to assess efflux effects .

Q. What mechanistic insights do computational reaction pathway analyses provide?

- Quantum chemical modeling : Locate transition states and intermediates using IRC (intrinsic reaction coordinate) scans.

- Example : Simulate the activation energy for triazine ring closure to identify rate-limiting steps.

Q. How can SAR studies identify critical functional groups?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.